Cas no 139179-03-6 (Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate)

Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate
- ethyl 8-chloro-1-ethyl-4-oxoquinolizine-3-carboxylate
- ethyl 8-chloro-1-ethyl-4H-quinolizin-4-one-3-carboxylate
- CJWXJLFLVDOUPP-UHFFFAOYSA-N
- ETHYL8-CHLORO-1-ETHYL-4-OXO-4H-QUINOLIZINE-3-CARBOXYLATE
- SCHEMBL8130968
- DB-343047
- 139179-03-6
- DTXSID20443197
-
- インチ: InChI=1S/C14H14ClNO3/c1-3-9-7-11(14(18)19-4-2)13(17)16-6-5-10(15)8-12(9)16/h5-8H,3-4H2,1-2H3
- InChIKey: CJWXJLFLVDOUPP-UHFFFAOYSA-N
- ほほえんだ: CCC1=C2C=C(C=CN2C(=O)C(=C1)C(=O)OCC)Cl
計算された属性
- せいみつぶんしりょう: 279.06600
- どういたいしつりょう: 279.0662210g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 555
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 46.6Ų
じっけんとくせい
- PSA: 47.78000
- LogP: 2.69200
Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate セキュリティ情報
Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A189003861-1g |
Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate |
139179-03-6 | 95% | 1g |
$444.72 | 2022-04-02 |
Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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9. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylateに関する追加情報
Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate: A Comprehensive Overview
Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate, with the CAS number 139179-03, is a structurally complex organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the quinolizine family, a class of heterocyclic compounds known for their diverse biological activities. The molecule features a quinolizine ring system with substituents at positions 8, 1, and 3, which contribute to its unique chemical properties and potential applications in drug discovery.
The synthesis of Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve the desired stereochemistry and regioselectivity. Recent advancements in asymmetric synthesis have enabled researchers to produce enantiomerically pure samples of this compound, which is crucial for studying its pharmacokinetic properties and bioavailability.
One of the most promising areas of research involving Ethyl 8-chloro-1-ethyl-4-oxo-4H-quinolizine-3-carboxylate is its potential as a lead compound in drug development. Preclinical studies have demonstrated that this compound exhibits potent anti-tumor activity, particularly against certain types of cancer cells. Its ability to inhibit key enzymes involved in cell proliferation and apoptosis has made it a candidate for further investigation in oncology research.
In addition to its anti-cancer properties, Ethyl 8-chloro-1-ethyl-4-ем oxo<ем >-ем >4H<ем >-ем >quinolizine<ем >-ем >3-carboxylate has shown promise in anti-inflammatory and anti-microbial studies. Researchers have explored its ability to modulate inflammatory pathways, making it a potential candidate for treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease. Furthermore, its activity against various bacterial and fungal strains highlights its potential as an alternative to conventional antibiotics, especially in light of rising antibiotic resistance.
The structural versatility of Ethyl 8-chloro<ем >-ем >1 <ем >-ем >ethyl <ем >-ем >4 <еm >еm oxo <еm >еm -4H <еm >еm -quinolizine <еm >ем -3-carboxylic acid ester allows for further chemical modifications to enhance its pharmacokinetic profile. For instance, recent studies have focused on incorporating bioisosteric replacements to improve solubility and reduce toxicity. These modifications are critical for translating laboratory findings into clinically viable drugs.
Ethical considerations and regulatory compliance are paramount in the development of Ethyl 8-chloro < ем > ем -1 ethyl -4 oxo -4 H quinolizine -3 carboxylic acid ester as a therapeutic agent. Researchers must adhere to stringent guidelines to ensure the safety and efficacy of this compound during preclinical and clinical trials. Collaborative efforts between academia and industry are essential for overcoming challenges such as scalability and cost-effectiveness in production.
In conclusion, Ethyl 8-chloro -1 ethyl -4 oxo -4 H quinolizine -3 carboxylic acid ester represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with promising biological activities, positions it as a valuable tool in drug discovery. As research continues to uncover new applications and optimize its properties, this compound holds the potential to make a meaningful impact on human health.
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